7-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)purine-2,6-dione -

7-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)purine-2,6-dione

Catalog Number: EVT-4582594
CAS Number:
Molecular Formula: C21H22N6O3
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a crucial starting material in the synthesis of various substituted purine-2,6-diones, including the target compound 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione. Its structure features a bromine atom at the 8-position, which can be readily substituted by different nucleophiles. []
  • Relevance: This compound shares the core purine-2,6-dione structure with the target compound. The bromine atom in this molecule acts as a precursor for introducing various substituents, ultimately leading to the synthesis of the target compound. []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is an intermediate formed by introducing a thietanyl protecting group to the 7-position of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. This protection is crucial for the subsequent selective alkylation at the 1-position. []
  • Relevance: This compound highlights the synthetic strategy employed to achieve regioselectivity in synthesizing the target compound. By protecting the 7-position with the thietanyl group, researchers can specifically introduce the benzyl group at the 1-position of the target compound 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is synthesized by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. The reaction specifically introduces a benzyl group at the 1-position, a key structural feature of the target compound. []
  • Relevance: This intermediate introduces the benzyl group at the 7-position, directly contributing to the final structure of the target compound 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound results from oxidizing the thietanyl sulfur in 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione to a sulfone. This oxidation step facilitates the subsequent removal of the thietanyl protecting group. []
  • Relevance: This compound demonstrates the importance of the thietanyl group as a protecting group. Its oxidation and subsequent removal allow for the synthesis of the target compound 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione with an unsubstituted nitrogen at the 7-position. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds is generated by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines, resulting in the substitution of the bromine at the 8-position. []
  • Relevance: This class of compounds demonstrates the versatility of the synthetic route in introducing diverse substituents at the 8-position. This step is crucial for exploring structure-activity relationships, potentially leading to analogs of the target compound 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione with different biological activities. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

  • Compound Description: This compound, along with its 8-alkylamino substituted derivatives, were synthesized and evaluated for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. []
  • Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione, highlighting the structural diversity within this class of compounds and their potential for various biological activities. []
  • Compound Description: These compounds, derived from Compound 2 by introducing various alkylamino groups at the 8-position, were synthesized and tested for their cardiovascular activities and adrenoreceptor affinities. Some of these derivatives exhibited potent antiarrhythmic and hypotensive properties. []
  • Relevance: These derivatives underscore the importance of substituents at the 8-position in modulating the biological activities of purine-2,6-dione derivatives. The synthesis and evaluation of these compounds provide insights into the structure-activity relationships within this class, including the target compound 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione. []

Properties

Product Name

7-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)purine-2,6-dione

IUPAC Name

7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)purine-2,6-dione

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C21H22N6O3/c1-13-10-14(2)27(23-13)20-22-18-17(25(20)12-16-8-6-5-7-9-16)19(29)26(11-15(3)28)21(30)24(18)4/h5-10H,11-12H2,1-4H3

InChI Key

CEKAHSFHDPFIRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)C)C

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.